(1-Oxa-2-azaspiro[2.6]nonan-2-yl)(phenyl)methanone
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Overview
Description
(1-Oxa-2-azaspiro[2.6]nonan-2-yl)(phenyl)methanone is a heterocyclic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaziridine ring fused to a spirocyclic nonane ring, with a phenyl group attached to the methanone moiety. The molecular formula of this compound is C13H15NO2, and it has a molecular weight of 217.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxa-2-azaspiro[2.6]nonan-2-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with an oxaziridine precursor in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and recrystallization, is common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1-Oxa-2-azaspiro[2.6]nonan-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
(1-Oxa-2-azaspiro[2.6]nonan-2-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (1-Oxa-2-azaspiro[2.6]nonan-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane hemioxalate
- 2-Benzoyl-3,3-pentamethylenoxaziridine
- 2-Benzoyloxaziridin-3-spirocyclohexane .
Uniqueness
(1-Oxa-2-azaspiro[2.6]nonan-2-yl)(phenyl)methanone is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile building block for the synthesis of novel compounds with potentially useful properties .
Properties
CAS No. |
62284-03-1 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-oxa-2-azaspiro[2.6]nonan-2-yl(phenyl)methanone |
InChI |
InChI=1S/C14H17NO2/c16-13(12-8-4-3-5-9-12)15-14(17-15)10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-11H2 |
InChI Key |
KRNAJSSYFKYCRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)N(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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